[1,2,4]Triazolo[4,3-d][1,2,4]triazine
Description
Properties
CAS No. |
18546-40-2 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.103 |
IUPAC Name |
[1,2,4]triazolo[4,3-d][1,2,4]triazine |
InChI |
InChI=1S/C4H3N5/c1-4-8-7-3-9(4)2-6-5-1/h1-3H |
InChI Key |
MAXFKCHGGIIMHU-UHFFFAOYSA-N |
SMILES |
C1=NN=CN2C1=NN=C2 |
Synonyms |
1,2,4-Triazolo[4,3-d][1,2,4]triazine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activities
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Key Features: These derivatives are noted for broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities. Substituents like sulfonamide or halogen groups enhance potency by modulating electronic and steric effects .
- Structure–Activity Relationship (SAR) : The 3,4-b fusion pattern and electron-withdrawing substituents at position 6 improve binding to targets like carbonic anhydrase .
- Example Data : Derivatives exhibit IC₅₀ values in the micromolar range against MCF-7 breast cancer cells .
Triazavirin ([1,2,4]Triazolo[5,1-c][1,2,4]triazine)
- Antiviral Application : Clinically used against influenza, triazavirin’s [5,1-c] fusion enables effective interaction with viral polymerase. Its planar structure facilitates intercalation into viral RNA .
- Comparison : Unlike the [4,3-d] isomer, the [5,1-c] configuration in triazavirin optimizes antiviral specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-b][1,2,4]triazines
- Anticancer Activity : These tricyclic derivatives demonstrate superior cytotoxicity (e.g., compound 28c has IC₅₀ = 2.1 µM against A549 lung cancer cells, outperforming cisplatin) .
- Mechanism : The fused pyrazole-triazine core disrupts DNA replication and induces apoptosis .
1,2,4-Triazolo[1,5-a][1,3,5]triazines
- Adenosine A2a Receptor Antagonism: Piperazine derivatives (e.g., ZM-241385) show nanomolar binding affinity (Ki = 1.2 nM) and improved oral bioavailability, highlighting the role of substituents in pharmacokinetics .
Table 1: Pharmacological Profiles of Triazolotriazine Derivatives
Energetic and Material Properties
4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (TTX)
- Thermal Stability : TTX exhibits a decomposition temperature (Td) of 272°C, surpassing RDX (Td = 210°C) .
- Performance : Detonation velocity (8,650 m/s) and pressure (34.5 GPa) make it suitable for insensitive munitions .
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
Q & A
Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-d][1,2,4]triazine derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions, diazonium salt intermediates, and nucleophilic substitutions. Key strategies include:
- Diazonium Salt Cyclization : Starting from 3-amino-5-nitro-1,2,4-triazole, diazonium salts can be generated using nitrous acid, followed by condensation with nitroacetonitrile to form fused triazolo-triazine cores .
- Counter-Ion Optimization : Lithium or sodium salts enhance rearrangement efficiency during cyclization, improving yields by up to 20% under reflux conditions .
- Solvent and Catalyst Selection : Dioxane with triethylamine as a base facilitates coupling reactions (e.g., bromotriazolotriazine with piperazine esters) at reflux temperatures (4–8 hours), achieving yields >70% .
Q. Optimization Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher rates, risk of decomposition |
| Solvent | Polar aprotic (dioxane) | Enhanced solubility |
| Catalysts | Triethylamine, Cu catalysts | Faster coupling |
Q. How does the fused triazolo-triazine core influence the compound's physicochemical properties and biological interactions?
Methodological Answer: The fused triazolo-triazine scaffold contributes to:
- Enhanced π-π Stacking : Planar structure improves binding to enzymatic pockets (e.g., receptor tyrosine kinases) via aromatic interactions .
- Electron-Deficient Character : Facilitates charge-transfer interactions, making it suitable as an electron acceptor in OLED materials (e.g., TTT-PXZ derivatives with EQE up to 6.2%) .
- Thermal Stability : Nitro-substituted derivatives (e.g., DPX-26) exhibit decomposition temperatures >250°C, critical for energetic materials .
Q. Key Physicochemical Metrics :
- LogP: ~1.2–2.5 (moderate lipophilicity for membrane permeability) .
- Density: 1.86 g/cm³ (DPX-26, enabling compact energetic formulations) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for triazolo-triazine derivatives?
Methodological Answer: Discrepancies often arise from oversimplified docking models or unaccounted solvent effects. Mitigation strategies include:
- Multi-Parametric Docking : Use software like AutoDock Vina with explicit solvent models (e.g., TIP3P water) to simulate hydrated binding pockets .
- Molecular Dynamics (MD) Validation : Run 100-ns MD simulations to assess stability of docked conformations (e.g., RMSD <2 Å indicates reliable predictions) .
- In Vitro-In Vivo Correlation : Validate antifungal activity (IC50) from docking with Candida albicans assays, adjusting for membrane permeability .
Example : A triazolo-triazine derivative predicted to inhibit carbonic anhydrase showed poor in vitro activity due to protonation state mismatches; adjusting pH in docking resolved the discrepancy .
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups in triazolo-triazine-based anticancer agents?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with variable R-groups (e.g., methyl, methoxy, nitro) at positions 3, 6, and 7 .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors at position 7 for cytotoxic activity) .
- Cytotoxicity Profiling : Test against panels like NCI-60, correlating substituents with GI50 values (e.g., nitro groups enhance activity against MCF-7 cells by 3-fold) .
Q. SAR Table :
| Substituent (Position) | Activity (GI50, μM) | Target Cell Line |
|---|---|---|
| -NO₂ (7) | 1.2 | MCF-7 |
| -OCH₃ (6) | 4.8 | A549 |
| -NH₂ (3) | >10 | HeLa |
Q. What advanced spectroscopic or crystallographic methods are critical for confirming the regioselectivity of triazolo-triazine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguity in nitro group positioning (e.g., DPX-26 crystallized in P2₁/c space group, confirming regioselectivity via bond angles) .
- 2D NMR (HSQC/HMBC) : Assign ¹H-¹³C correlations to distinguish between C3 and C7 substitution patterns .
- Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error (e.g., [M+H]+ m/z 296.0521 for C₉H₆N₈O₄) .
Case Study : Regioselective synthesis of pyrazolo[4,3-e]triazolo[4,3-b]triazine was confirmed via HMBC correlations between H-5 and C-7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
